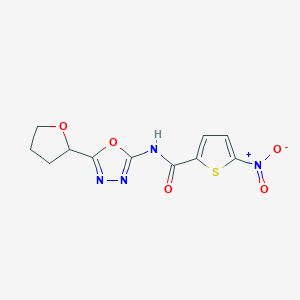

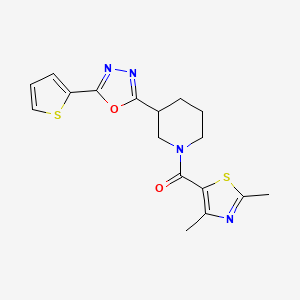

![molecular formula C20H22N4O3S B2421424 N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1305277-11-5](/img/structure/B2421424.png)

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activities

A study focused on the synthesis of pyrazole-sulfonamide derivatives, including compounds structurally related to N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide. These derivatives were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines, showing selective effects against rat brain tumor cells (C6) and promising broad-spectrum antitumor activity (Mert et al., 2014).

Inhibition of Carbonic Anhydrase Isozymes

Another research explored the synthesis of metal complexes from a pyrazole-based sulfonamide and their inhibitory effects on human carbonic anhydrase isoenzymes I and II. These complexes showed more effective inhibitory activity than the corresponding free ligand and acetazolamide, a control compound, suggesting potential applications in treating conditions related to carbonic anhydrase activity (Büyükkıdan et al., 2017).

Cytotoxicity Against Cancer Cells

Derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, with structural similarity to the compound , were synthesized and their cytotoxic activities evaluated against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insight into the potential anticancer applications of such compounds (Hassan et al., 2014).

Antifungal and Antibacterial Potential

A study synthesized 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones, showing marginal activity in screening for antifungal and antibacterial properties. This suggests a potential avenue for the development of new antimicrobial agents (Ahluwalia et al., 1986).

Novel Inhibitors for Carbonic Anhydrase Isoenzymes

Pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II. Some compounds demonstrated significant inhibitory activity, indicating their potential as novel inhibitors for therapeutic applications (Mert et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism .

Mode of Action

Based on its structural similarity to other sulfamoyl compounds, it may act by binding to its target enzyme and modulating its activity .

Biochemical Pathways

The compound likely affects the pyruvate dehydrogenase pathway , given its potential target . This pathway is crucial for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for energy production .

Pharmacokinetics

These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Modulation of the pyruvate dehydrogenase complex could potentially alter energy metabolism within cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-4-15-7-11-16(12-8-15)21-19(25)18-14(3)22-23-20(18)28(26,27)24-17-9-5-13(2)6-10-17/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAAOIQWQANMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)

![Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate](/img/structure/B2421343.png)

![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)

![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)

![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)